molecular formula C17H15ClN4OS B6512564 1-(3-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 951602-54-3

1-(3-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6512564
CAS No.: 951602-54-3
M. Wt: 358.8 g/mol
InChI Key: NZEUZVMENHOYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15ClN4OS and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0655100 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C_{16}H_{16}ClN_{5}O
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with the triazole ring have demonstrated significant activity against various cancer cell lines. The specific compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:

  • Mechanism of Action : It is believed that the presence of the triazole moiety interferes with cellular signaling pathways involved in cell division and survival. The compound may induce apoptosis (programmed cell death) in cancer cells.
Cell LineIC50 (μM)Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

  • Mechanism : The triazole ring may disrupt the synthesis of essential cellular components in bacteria, leading to cell death.
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

Anti-inflammatory Effects

Triazoles have been associated with anti-inflammatory activities. The compound's potential to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

  • Research Findings : Studies indicate that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro and in vivo.

Study 1: Anticancer Activity

In a study conducted on various human cancer cell lines, the compound exhibited selective toxicity towards HCT-116 and T47D cells. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound.

Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity against common pathogens. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-24-15-7-5-12(6-8-15)10-19-17(23)16-11-22(21-20-16)14-4-2-3-13(18)9-14/h2-9,11H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEUZVMENHOYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.